molecular formula C35H37NO6S B613745 Boc-(Dmmb(Trt))Gly-OH CAS No. 475113-75-8

Boc-(Dmmb(Trt))Gly-OH

Cat. No. B613745
M. Wt: 599.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Characterization and Purification in Biological Samples

Synthesis of Peptides

  • Alkylation of peptides, including tripeptide and hexapeptide derivatives containing sarcosine Li-enolate units, was studied. This includes the synthesis of peptides like Boc-Gly-Sar-MeLeu-OH, which were deprotonated and C-alkylated on sarcosine moieties (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).

Peptide Segment Coupling

  • Methods for preparing protected peptide thiol acids, such as Boc-Gly-Ala-SH, and their coupling in non-aqueous solvents have been developed. This involves understanding the chemistry of peptides for effective synthesis (Yamashiro & Blake, 2009).

Carbonic Anhydrase Inhibitors

Chemical Ligation at the X-gly Site

  • An auxiliary group, the 2-mercapto-4,5-dimethoxybenzyl (Dmmb) moiety, was synthesized to form a Gly-building block, aiding in the study of peptide reactions and the synthesis of target peptides (Vizzavona, Dick, & Vorherr, 2002).

Safety And Hazards

The safety data sheet for a similar compound, Boc-Gly-Gly-OH, suggests that it is not a hazardous substance or mixture8. However, specific safety and hazard information for “Boc-(Dmmb(Trt))Gly-OH” was not found in the search results.


Future Directions

The future directions for “Boc-(Dmmb(Trt))Gly-OH” are not explicitly mentioned in the search results. However, given its role in peptide synthesis, it may continue to be used in the development of new peptides and proteins for various applications12.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant literature and safety data sheets.


properties

IUPAC Name

2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQUSEVODNERSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(Dmmb(Trt))Gly-OH

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